molecular formula C6H10Br2N2 B6171807 1-(3-bromopropyl)-1H-pyrazole hydrobromide CAS No. 2613382-79-7

1-(3-bromopropyl)-1H-pyrazole hydrobromide

Cat. No.: B6171807
CAS No.: 2613382-79-7
M. Wt: 269.97 g/mol
InChI Key: KZBONGLBMMBJNB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1H-pyrazole hydrobromide (CAS 956528-77-1) is a versatile brominated alkylpyrazole that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. With the molecular formula C6H9BrN2 and a molecular weight of 189.05 g/mol, this compound features a reactive 3-bromopropyl chain attached to the pyrazole nitrogen, making it an excellent substrate for nucleophilic substitution reactions and further functionalization . The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities. Pyrazole-based compounds are extensively researched for their anti-inflammatory, antimicrobial, anticancer, and antitumor properties, and are found in several marketed drugs . The reactivity of the bromopropyl side chain allows researchers to readily incorporate this pyrazole moiety into more complex molecules, facilitating the development of structure-activity relationships in drug discovery programs . This compound is particularly useful in the synthesis of novel molecular architectures, including hybrid compounds that combine multiple pharmacophores to enhance efficacy and specificity . As a reagent, it is employed in various kinetic studies and synthetic methodologies, including reactions assisted by phase transfer catalysis . This compound is provided for research applications and must be stored appropriately. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2613382-79-7

Molecular Formula

C6H10Br2N2

Molecular Weight

269.97 g/mol

IUPAC Name

1-(3-bromopropyl)pyrazole;hydrobromide

InChI

InChI=1S/C6H9BrN2.BrH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H

InChI Key

KZBONGLBMMBJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCBr.Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopropyl 1h Pyrazole Hydrobromide and Analogous Pyrazole Derivatives

N-Alkylation Strategies for Pyrazole (B372694) Functionalization

The most direct approach to synthesizing 1-(3-bromopropyl)-1H-pyrazole hydrobromide and its analogs is through the N-alkylation of the pyrazole ring. This strategy is predicated on the nucleophilic character of the pyrazole nitrogen atoms, which can react with a suitable alkylating agent.

Direct Alkylation of 1H-Pyrazole with 1,3-Dibromopropane (B121459)

The synthesis of 1-(3-bromopropyl)-1H-pyrazole is commonly achieved through the direct N-alkylation of 1H-pyrazole with an excess of 1,3-dibromopropane. This reaction typically proceeds by mixing the two reactants, often in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. The subsequent treatment with hydrobromic acid affords the hydrobromide salt.

This method, while straightforward, can lead to a mixture of products. The primary product is the desired 1-(3-bromopropyl)-1H-pyrazole, but the reaction can also yield the isomeric 2-(3-bromopropyl)-1H-pyrazole, as well as the disubstituted product, 1,2-bis(3-bromopropyl)pyrazolinium bromide. The regioselectivity of the alkylation is a critical factor that needs to be carefully controlled.

Influence of Base and Solvent Systems on Reaction Efficacy and Regioselectivity

The choice of base and solvent plays a pivotal role in the efficacy and regioselectivity of the N-alkylation of pyrazoles. figshare.comorganic-chemistry.org The regiochemical outcome, affording either the N1- or N2-alkylated isomer, is influenced by both steric and electronic factors of the pyrazole substrate and the alkylating agent, as well as the reaction conditions. beilstein-journals.org

Base Selection: Strong bases such as sodium hydride (NaH) are often employed to completely deprotonate the pyrazole, forming the pyrazolate anion. beilstein-journals.org This anion is a more potent nucleophile, leading to faster reaction rates. Other commonly used bases include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). figshare.com The choice of base can influence the ratio of N1 to N2 alkylation. For instance, the use of K2CO3 in DMSO has been shown to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles. figshare.com

Solvent Effects: The solvent system can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently used as they can solvate the cation of the base, leaving the anion more reactive. beilstein-journals.org Research has demonstrated that the combination of sodium hydride in THF can be a promising system for achieving N1-selective indazole alkylation, a related azole. beilstein-journals.org The reaction temperature is another critical parameter, with lower temperatures often favoring the formation of one regioisomer over the other.

BaseSolventGeneral Observations
Sodium Hydride (NaH)Tetrahydrofuran (THF)Often promotes N1-alkylation, particularly in related azole systems. beilstein-journals.org
Potassium Carbonate (K2CO3)Dimethyl Sulfoxide (DMSO)Effective for regioselective N1-alkylation of substituted pyrazoles. figshare.com
t-BuOKPyridineFound to be optimal in specific syntheses of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Synthesis through Precursor Functionalization and Ring Annulation

An alternative to direct N-alkylation involves the construction of the pyrazole ring from acyclic precursors that already contain the bromopropyl moiety. This approach can offer greater control over the final structure and avoid issues of regioselectivity inherent in direct alkylation.

Derivatization from Haloalkanes or Haloalkylamines as Starting Materials

This strategy involves starting with a 3-bromopropyl-containing molecule and building the pyrazole ring onto it. For instance, a 3-bromopropylhydrazine could be reacted with a 1,3-dicarbonyl compound in a classic pyrazole synthesis. This ensures that the bromopropyl group is located at the N1 position from the outset. While this method provides excellent regiocontrol, the synthesis of the necessary functionalized precursors, such as 3-bromopropylhydrazine, can be challenging.

Recent advancements have explored enzymatic approaches for the selective N-alkylation of pyrazoles using simple haloalkanes. nih.govnih.gov This biocatalytic method utilizes engineered enzymes to achieve high regioselectivity (>99%) for methylation, ethylation, and propylation, offering a greener alternative to traditional chemical methods. nih.govnih.govresearchgate.net

Multi-Component Reactions for Pyrazole Ring Construction Incorporating Bromopropyl Segments

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step. beilstein-journals.orgacs.orgmdpi.comnih.gov An MCR for the synthesis of a 1-(3-bromopropyl)-pyrazole derivative could theoretically involve the reaction of a hydrazine (B178648) derivative, a carbonyl compound, and a component containing the bromopropyl group.

For example, a three-component reaction could involve hydrazine, a β-ketoester, and an aldehyde, with one of the components carrying the bromopropyl functionality. beilstein-journals.org The versatility of MCRs allows for the generation of a wide range of pyrazole derivatives by varying the starting materials. beilstein-journals.orgnih.gov

Optimization of Synthetic Routes and Yield Enhancement Techniques

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired N1-isomer while minimizing the formation of byproducts. This can be achieved through careful control of reaction parameters.

Techniques to enhance yield include:

Stoichiometry Control: Using a significant excess of 1,3-dibromopropane can favor the mono-alkylation product over the di-alkylation product.

Temperature and Reaction Time: Optimization of the reaction temperature and duration is crucial. Lower temperatures may increase regioselectivity, while longer reaction times might be necessary for complete conversion.

Catalyst Selection: In addition to bases, phase-transfer catalysts can sometimes be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields.

Purification Methods: Efficient purification techniques, such as column chromatography or recrystallization, are essential to isolate the desired product from isomeric and di-substituted byproducts.

Recent research has also highlighted the use of microwave irradiation and ultrasound assistance to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.com

Mechanistic Investigations of Alkylation Pathways

The alkylation of pyrazoles is a mechanistically significant reaction due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the heterocyclic ring, leading to potential regioisomerism. The outcome of the alkylation is a delicate interplay of steric hindrance, electronic effects, the nature of the alkylating agent, the catalyst, and the reaction conditions.

For unsymmetrical pyrazoles, direct alkylation often yields a mixture of N1 and N2 isomers. Generally, alkylation under basic conditions favors substitution at the less sterically hindered nitrogen atom (N1) thieme-connect.comacs.org. DFT calculations have been used to justify the observed regioselectivity in N1-alkylation of 3-substituted pyrazoles using a K₂CO₃-DMSO system acs.org. The steric bulk of substituents on the pyrazole ring and the alkylating agent are primary determinants of the product ratio researchgate.netresearchgate.net.

Conversely, specific catalysts can be employed to direct the alkylation to the more sterically hindered N2 position. A notable example is the use of magnesium-based reagents. It was discovered that while basic conditions (K₂CO₃/DMSO) for the alkylation of 3-phenyl pyrazole with 2-bromo-N,N-dimethylacetamide yielded the N1-isomer almost exclusively, using Mg(OEt)₂ as the base preferentially produced the N2-alkylated product with high selectivity (N2/N1 ratio of 89:11) thieme-connect.com. This catalytic control offers a direct route to otherwise difficult-to-access N2-substituted pyrazoles thieme-connect.com.

Acid-catalyzed N-alkylation presents another mechanistic pathway. Using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst allows for the N-alkylation of pyrazoles mdpi.comsemanticscholar.org. The proposed mechanism involves the initial protonation of the imidate by the acid, which then allows the pyrazole to attack the activated electrophile. For unsymmetrical pyrazoles, this method often results in a mixture of regioisomers, with the major product being determined by steric factors mdpi.com. For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the two possible regioisomers mdpi.com.

Table 2: Factors Influencing Regioselectivity in Pyrazole Alkylation
FactorInfluence on RegioselectivityMechanistic RationaleExampleReference
Steric Hindrance Bulky substituents on the pyrazole ring or alkylating agent favor alkylation at the less hindered N1 position.Minimization of steric repulsion in the transition state.Alkylation of 3-substituted pyrazoles under basic conditions. thieme-connect.comacs.org
Catalyst Mg(OEt)₂ promotes N2-alkylation.Chelation of the magnesium ion with the pyrazole nitrogen atoms alters the nucleophilicity and accessibility of the N1 and N2 positions.Mg-catalyzed alkylation of 3-phenyl pyrazole. thieme-connect.com
Reaction Conditions Basic conditions (e.g., K₂CO₃) typically favor N1-alkylation. Acidic conditions can lead to mixtures.Deprotonation under basic conditions generates a pyrazolate anion where the less hindered nitrogen is more accessible.N-alkylation of 3-substituted pyrazoles in DMSO with K₂CO₃. acs.org
Electronic Effects Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.Alteration of the electron density distribution within the pyrazole ring.Pyrazoles with electron-withdrawing groups at the 3-position showed excellent regioselectivity in Mg-catalyzed N2-alkylation. thieme-connect.com

Purification and Isolation Methodologies in Pyrazole Synthesis

The purification and isolation of pyrazole derivatives, including their hydrobromide salts, are critical steps to obtain products of high purity. A highly effective method for purifying pyrazoles involves their conversion into acid addition salts, which can then be isolated through crystallization google.comgoogle.com.

This process typically involves dissolving the crude pyrazole product in water or an organic solvent. Subsequently, at least an equimolar amount of an inorganic or organic acid, such as hydrobromic acid (HBr) for the formation of a hydrobromide salt, is added. The resulting acid addition salt, such as this compound, often has different solubility properties than the free base or impurities, allowing it to be separated by precipitation or crystallization google.comgoogle.com. The choice of solvent is crucial; suitable organic solvents include acetone, ethanol (B145695), and isopropanol, or mixtures thereof google.com. Lowering the temperature can promote crystallization and improve the yield of the purified salt google.com.

Another common purification technique is recrystallization from a suitable solvent. For example, synthesized pyrazole derivatives have been purified by recrystallization from ethanol to obtain the pure compound nih.gov. This method relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

For larger-scale operations, a two-stage purification process can be employed. This involves dissolving the crude pyrazole in a concentrated acid, which separates non-polar substances. The acidic solution is then diluted with water, causing the pyrazole acid addition salt to redissociate and precipitate as the pure pyrazole compound, while other polar impurities remain dissolved in the dilute acid google.com. The purified product can then be filtered, washed with water, and dried google.com.

Table 3: Purification and Isolation Techniques for Pyrazole Derivatives
TechniqueDescriptionSolvents/ReagentsKey PrincipleReference
Acid Salt Crystallization Conversion of the pyrazole free base into an acid addition salt (e.g., hydrobromide) followed by crystallization.Water, acetone, ethanol, isopropanol; Inorganic/organic acids (e.g., HBr).Differential solubility of the salt compared to the free base and impurities. google.comgoogle.com
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.EthanolDifference in solubility of the compound and impurities at varying temperatures. nih.gov
Acid-Base Extraction/Precipitation Dissolving crude pyrazole in concentrated acid, filtering insolubles, then diluting with water to precipitate the pure product.Concentrated acid (e.g., H₂SO₄), water.The weakly basic pyrazole dissolves in strong acid and precipitates upon dilution, while impurities remain soluble. google.com
Chromatography Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Silica gel, various solvent systems.Differential adsorption/partitioning of the components. nih.gov

Reactivity and Mechanistic Pathways Involving 1 3 Bromopropyl 1h Pyrazole Hydrobromide

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The primary reactive site on 1-(3-bromopropyl)-1H-pyrazole hydrobromide for non-catalyzed reactions is the terminal bromine atom on the propyl chain. This C(sp³)-Br bond is susceptible to nucleophilic substitution, providing a versatile handle for molecular elaboration through both intramolecular and intermolecular pathways.

Intramolecular Cyclization Reactions for Formation of Fused Ring Systems

The three-carbon linker between the pyrazole (B372694) ring and the terminal bromide is ideally suited for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. Under basic conditions, the pyrazole nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process, a form of N-alkylation, results in the formation of a six-membered ring fused to the pyrazole core, yielding a pyrazolo[1,2-a]pyridazinium system.

While direct studies on 1-(3-bromopropyl)-1H-pyrazole are limited, the cyclization of analogous N-(bromoalkyl)azoles is a well-established synthetic strategy. For instance, the intramolecular O-alkylation of 1-(3-bromopropyl)uracils proceeds efficiently in the presence of a base to form cyclic ethers. rsc.org Similarly, visible-light-mediated radical cyclization has been used for α-brominated amide-tethered alkylidenecyclopropanes to create complex polycyclic structures. rsc.org These examples underscore the propensity of the 3-bromopropyl group to participate in ring-forming reactions. The reaction is typically promoted by a non-nucleophilic base that neutralizes the hydrobromide and facilitates the cyclization cascade.

Recent research has also explored the cascade cyclization of diazoimides with alkylidenepyrazolones to create complex pyrazole-fused oxa-bridged oxazocines, highlighting the utility of the pyrazole scaffold in constructing intricate polycyclic frameworks. mdpi.com Another related strategy involves the palladium-catalyzed intramolecular aza-Wacker-type cyclization to form aza[3.1.0]bicycles. nih.gov

Intermolecular Functionalization with Diverse Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The bromopropyl group readily undergoes intermolecular S_N2 reactions with a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups at the terminus of the propyl chain, significantly diversifying the molecular structure.

Reaction with Amine Nucleophiles: Primary and secondary amines can displace the bromide to form the corresponding amino-functionalized pyrazole derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to scavenge the HBr generated during the reaction.

Reaction with Thiol Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles for attacking the bromopropyl chain. This reaction leads to the formation of thioethers, incorporating a sulfur linkage into the molecule.

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen-based nucleophiles to displace the bromide, resulting in the formation of ethers. These reactions are often performed under Williamson ether synthesis conditions.

The following table summarizes representative conditions for these intermolecular substitution reactions.

NucleophileReagent ExampleBaseSolventProduct Type
AmineDiethylamineK₂CO₃AcetonitrileTertiary Amine
ThiolSodium thiophenoxideN/ADMFThioether
OxygenSodium methoxideN/AMethanolEther

Metal-Catalyzed Cross-Coupling Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. It is crucial to note that for the pyrazole ring of a compound like 1-(3-bromopropyl)-1H-pyrazole to participate in these reactions, it must first be functionalized with a halide (e.g., bromo or iodo) or a triflate group at one of its carbon atoms. The following sections discuss the reactivity of such hypothetical N-propyl-C-bromopyrazole substrates.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nih.gov For a substrate such as 1-(3-bromopropyl)-4-bromo-1H-pyrazole, the reaction would selectively occur at the C(sp²)-Br bond on the pyrazole ring, leaving the C(sp³)-Br bond on the propyl chain intact under standard conditions.

The reaction is tolerant of numerous functional groups and generally proceeds with high yields. nih.govrsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.orgacs.org

A study on the Suzuki-Miyaura coupling of bromopyrazoles with phenylboronic acid demonstrated good to excellent yields using a palladium precatalyst with potassium phosphate (B84403) as the base in a dioxane/water solvent system. nih.gov The electronic nature of the substituents on the pyrazole ring can influence reactivity; electron-donating groups tend to increase reaction rates. nih.gov

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95 nih.gov
Pd(PPh₃)₄Na₂CO₃DME/H₂O8070-90 acs.org
PdCl₂(dppf)K₂CO₃Dioxane9080-98 datapdf.com

Heck and Sonogashira Coupling Reactions

Beyond Suzuki coupling, bromopyrazole substrates are also amenable to other palladium-catalyzed transformations, such as the Heck and Sonogashira reactions. rsc.orgresearchgate.net

The Heck reaction couples the bromopyrazole with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the pyrazole ring. This reaction typically employs a palladium catalyst and a base.

The Sonogashira coupling provides a route to alkynylpyrazoles by reacting the bromopyrazole with a terminal alkyne. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base. wikipedia.org Copper-free variants have also been developed to avoid the homocoupling of alkynes, a common side reaction. organic-chemistry.org The synthesis of pyrazolyl aminohydantoins has been achieved using Sonogashira coupling to introduce an acetylene (B1199291) group, which is then further transformed. acs.org

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination with Pyrazole-Bromide Substrates

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govponder.ingwikipedia.orgresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the bromopyrazole substrate to a low-valent palladium(0) complex. This is often the rate-determining step. rsc.org The Pd(0) catalyst inserts into the C-Br bond of the pyrazole ring, forming a square planar Pd(II) intermediate. The use of bulky, electron-rich ligands on the palladium center can promote the formation of highly reactive, coordinatively unsaturated monoligated palladium species (L₁Pd(0)), which enhances the rate of this step. acs.org

Transmetalation : In the Suzuki-Miyaura reaction, the next step is transmetalation, where the organic group from the boronic acid (or more accurately, the boronate species formed in situ with the base) is transferred to the palladium(II) center, displacing the bromide. researchgate.net This step regenerates the halide salt. The precise mechanism of transmetalation can be complex and is often dependent on the specific base and solvent used.

Reductive Elimination : The final step is reductive elimination, where the two organic fragments (the pyrazole and the group from the organoboron) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govponder.ing This step is typically facile for substrates with cis-oriented organic groups on the palladium center.

The nitrogen atoms of the pyrazole ring can potentially coordinate with the palladium catalyst, which may influence the catalyst's activity and stability. In some cases, unprotected N-H groups on azoles can inhibit catalysis by forming stable N-azolyl palladium complexes, though this is less of a concern for N-substituted pyrazoles. nih.gov

Redox Chemistry and Derivatization Strategies

The presence of both a potentially reducible bromide and an oxidizable pyrazole system within the same molecule opens up avenues for selective transformations to introduce new functionalities.

Selective Reduction of the Bromide Group

The terminal primary bromide in this compound represents a key site for nucleophilic substitution and reduction reactions. While direct reduction of the C-Br bond to a C-H bond is a fundamental transformation, achieving selectivity without affecting the pyrazole ring is paramount.

Commonly, the reduction of alkyl halides can be accomplished using various reducing agents. For instance, reagents like sodium borohydride (B1222165) or lithium aluminum hydride are known to reduce alkyl halides, although the latter is a much stronger reducing agent. smolecule.com In the context of a molecule containing a pyrazole ring, milder conditions are often preferred to avoid potential side reactions. Catalytic hydrogenation could also be a viable method, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

A significant pathway for the dehalogenation of alkyl bromides involves radical mechanisms. Tributyltin hydride (Bu₃SnH), often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), is a classic reagent for such transformations. The process involves the generation of a tributyltin radical which abstracts the bromine atom to form a carbon-centered radical on the propyl chain. This radical is then quenched by a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated product and regenerating the tributyltin radical to continue the chain reaction.

Table 1: Potential Reagents for Selective Bromide Reduction

Reagent/SystemGeneral Reaction ConditionsPotential Outcome
Sodium Borohydride (NaBH₄)Alcoholic solventsReduction of the C-Br bond
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvents (e.g., THF, diethyl ether)Strong reduction, potential for side reactions
Catalytic Hydrogenation (H₂/Pd-C)Various solvents, under H₂ pressureReduction of the C-Br bond
Tributyltin Hydride (Bu₃SnH) / AIBNToluene or benzene, heatedRadical-mediated dehalogenation

Oxidation of the Pyrazole Ring or Alkyl Chain for Novel Functional Groups

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. However, the alkyl side chain presents a site for potential oxidative transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl groups attached to aromatic rings to carboxylic acids. smolecule.com In the case of 1-(3-bromopropyl)-1H-pyrazole, this could potentially lead to the formation of 3-(1H-pyrazol-1-yl)propanoic acid, provided the bromide is first hydrolyzed or the reaction conditions promote its elimination and subsequent oxidation of the resulting alkene.

The pyrazole ring can be oxidized under specific conditions to form pyrazole oxides, though this often requires specialized reagents like hydrogen peroxide. smolecule.com Furthermore, if the initial cyclization to form the pyrazole ring results in a dihydropyrazole (pyrazoline) intermediate, oxidative dehydrogenation is a necessary step to introduce aromaticity. Reagents like manganese dioxide (MnO₂) or even bromine at elevated temperatures can be used for this purpose. researchgate.net A Chinese patent describes a multi-step synthesis where a 3-methyl-5-bromopyrazole is oxidized to 5-bromo-1H-3-pyrazolecarboxylic acid, demonstrating the feasibility of oxidizing a methyl group on a pyrazole ring to a carboxylic acid. google.com

Table 2: Potential Oxidation Reactions and Products

Oxidizing AgentSubstrate MoietyPotential Product
Potassium Permanganate (KMnO₄)Propyl chain (after modification)3-(1H-pyrazol-1-yl)propanoic acid
Hydrogen Peroxide (H₂O₂)Pyrazole ring1-(3-bromopropyl)-1H-pyrazole-N-oxide
Manganese Dioxide (MnO₂)Dihydropyrazole precursorAromatic pyrazole
Potassium Persulfate / H₂SO₄Dihydropyrazole precursorAromatic pyrazole google.com

Radical and Carbene-Mediated Reactions

The generation of highly reactive intermediates from this compound provides access to a rich and diverse range of chemical transformations, particularly for the formation of new carbon-carbon bonds and the synthesis of complex heterocyclic systems.

Generation and Reactivity of N-Heterocyclic Carbenes (NHCs) from Pyrazole Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of organocatalysts and ligands for transition metals. nih.gov Pyrazolium (B1228807) salts, which can be derived from this compound, are precursors to pyrazole-based NHCs. The hydrobromide salt itself is an acidic species. Deprotonation of the pyrazole ring nitrogen would yield the free base, 1-(3-bromopropyl)-1H-pyrazole. Subsequent quaternization of the second nitrogen atom of the pyrazole ring with an appropriate alkylating agent would lead to a 1,2-disubstituted pyrazolium salt.

The crucial step in generating the NHC is the deprotonation of the C3 or C5 proton of the pyrazolium salt using a strong base. This removes the acidic proton, leaving a lone pair of electrons on the carbon atom and forming the neutral carbene species. The stability and reactivity of the resulting NHC are influenced by the substituents on the nitrogen atoms.

Once generated, these pyrazole-based NHCs can participate in a wide array of catalytic reactions. They are particularly known for their ability to induce "umpolung" or reverse polarity of aldehydes, leading to the formation of acyl anion equivalents. nih.gov These intermediates can then react with various electrophiles to form new C-C and C-heteroatom bonds. The application of NHC catalysis has enabled the synthesis of a vast range of complex molecules, including various heterocyclic frameworks. nih.gov The synthesis of pyrazole derivatives and related analogues has also been achieved through NHC-catalyzed cycloaddition reactions. nih.gov

Applications of 1 3 Bromopropyl 1h Pyrazole Hydrobromide As a Building Block and Precursor

Synthesis of Complex Heterocyclic Frameworks

The bifunctional nature of 1-(3-bromopropyl)-1H-pyrazole hydrobromide, possessing both an electrophilic bromopropyl group and a nucleophilic pyrazole (B372694) core, makes it an ideal starting material for constructing intricate heterocyclic systems. This allows for sequential or one-pot reactions to build fused, spirocyclic, and poly-heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.gov

Annulated and Spirocyclic Pyrazole Systems

Annulated pyrazole derivatives, where a new ring is fused to the pyrazole core, can be synthesized from this compound through intramolecular cyclization reactions. For instance, the bromopropyl chain can be functionalized with a suitable nucleophile, which then attacks a carbon atom of the pyrazole ring, leading to the formation of a new fused ring system. The specific reaction conditions and the nature of the introduced nucleophile dictate the size and type of the annulated ring.

Spirocyclic systems containing a pyrazole ring are another class of complex molecules accessible from this precursor. These compounds feature a single atom that is common to two rings. The synthesis of such structures often involves a tandem 1,3-dipolar cycloaddition/elimination process. nih.gov While direct examples using this compound are not extensively detailed in the provided results, the general principle involves creating a reactive intermediate from the pyrazole that can undergo cycloaddition with a suitable dipolarophile, followed by an intramolecular ring-opening and rearrangement to form the spirocyclic pyrazoline intermediate which can then be converted to the final pyrazole product. nih.gov

A general strategy for synthesizing N-naphthyl pyrazoles involves a three-component reaction catalyzed by Rh(III), which simultaneously constructs both a pyrazole and a phenyl ring. rsc.org This highlights the broader potential of pyrazole-containing building blocks in complex annulation reactions.

Construction of Poly-heterocyclic Architectures

The synthesis of molecules containing multiple heterocyclic units is a key strategy in drug discovery. mdpi.comnih.gov this compound can be utilized as a scaffold to link the pyrazole ring to other heterocyclic systems. For example, the terminal bromine atom of the propyl chain can be displaced by a nucleophilic heterocycle, or the pyrazole nitrogen can be involved in reactions to form larger, more complex structures.

One powerful method for constructing such poly-heterocyclic compounds is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, often used in combination with other transition-metal-catalyzed processes like C-H bond activation. mdpi.comnih.gov This approach allows for the efficient linking of a pyrazole unit, functionalized via the bromopropyl chain, to other heterocyclic moieties like triazoles, indoles, or quinolines. mdpi.comnih.gov The resulting poly-heterocyclic molecules often exhibit enhanced biological properties due to the combination of different pharmacophores within a single molecular framework. mdpi.com

Design and Synthesis of Advanced Ligand Systems

The pyrazole moiety is a well-established coordinating group for a wide variety of metal ions. The 1-(3-bromopropyl) substituent provides a convenient handle to incorporate the pyrazole ring into more complex ligand architectures, enabling the development of ligands with tailored electronic and steric properties for specific applications in catalysis and supramolecular chemistry.

Pyrazole-Based Ligands for Transition Metal Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound can act as donors for transition metal ions. By modifying the bromopropyl chain, it is possible to introduce other donor groups, leading to the formation of multidentate ligands. For example, the bromine can be substituted with amines, phosphines, or other heterocyclic groups, resulting in ligands that can chelate to a metal center through multiple coordination sites. The resulting metal complexes can have applications in various catalytic processes.

Multidentate Ligand Scaffolds for Catalysis and Supramolecular Assembly

The versatility of the this compound building block allows for the creation of intricate multidentate ligand scaffolds. These scaffolds can be designed to pre-organize donor atoms in a specific geometry around a metal center, which is crucial for controlling the reactivity and selectivity of catalytic reactions. Furthermore, these pyrazole-containing ligands can be used in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers, through self-assembly processes driven by metal-ligand coordination.

Precursor in the Development of Functional Molecules

Beyond its use in constructing complex heterocyclic and ligand systems, this compound is a precursor for a wide array of functional molecules with diverse applications. The pyrazole core itself is a privileged scaffold in medicinal chemistry, and modifications enabled by the bromopropyl chain can lead to compounds with a range of biological activities. nih.govnih.gov

The synthesis of 1,3,5-trisubstituted pyrazole derivatives, for instance, has been shown to yield compounds with antimicrobial properties. tsijournals.com The general synthetic route often involves the reaction of a chalcone-type compound with a hydrazine (B178648) derivative. nih.govtsijournals.com The bromopropyl group of this compound can be chemically transformed to introduce the necessary functionalities for such reactions, or it can be used to link the pyrazole core to other molecular fragments that enhance a particular function.

Research has demonstrated that pyrazole derivatives can be designed as anticancer and apoptosis-inducing agents. nih.gov The synthesis of pyrazole-containing benzimidazole (B57391) hybrids has yielded compounds with potent anti-proliferative activity against various cancer cell lines. nih.gov The functionalization capabilities offered by the bromopropyl group in this compound make it a valuable starting material in the design and synthesis of such potential therapeutic agents.

The following table summarizes some examples of functional molecules derived from pyrazole precursors:

Functional Molecule Class Synthetic Strategy Potential Application Reference
1,3,5-Trisubstituted PyrazolesReaction of 1,3-diaryl-2-propene-1-ones with phenyl hydrazineAntimicrobial Agents tsijournals.com
Pyrazole-containing Benzimidazole HybridsMulti-step synthesis involving the coupling of pyrazole and benzimidazole moietiesAnticancer and Apoptosis-Inducing Agents nih.gov
N-Naphthyl PyrazolesRh(III)-catalyzed three-component reactionComplex Heterocyclic Synthesis rsc.org
Pyrazolo[3,4-b]pyridinesCyclization of aminopyrazoles with 1,3-dielectrophilesVarious Biomedical Applications nih.gov

Integration into Responsive Chemical Systems

The structure of this compound makes it an ideal candidate for the synthesis of smart or responsive materials. These materials are designed to change their properties in response to external stimuli such as temperature, pH, or the presence of specific ions. The pyrazole moiety can act as a ligand for metal ions or participate in hydrogen bonding, while the bromopropyl group provides a convenient handle for polymerization or grafting onto other molecules.

One area of application is in the creation of thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble as the temperature is raised. By incorporating the 1-(3-bromopropyl)-1H-pyrazole moiety into a polymer backbone, the transition temperature and the material's properties can be finely tuned.

Furthermore, the pyrazole ring's ability to coordinate with metal ions can be exploited to create metal-ion-responsive polymers. The binding of a metal ion to the pyrazole units within a polymer network can induce conformational changes, leading to a measurable response. The bromopropyl end of the molecule is typically utilized in the initial synthesis to anchor the pyrazole group to a polymerizable monomer or a pre-existing polymer chain through nucleophilic substitution reactions.

The synthesis of pyrazole-based ionic liquids is another avenue where this compound serves as a key precursor. nih.gov Ionic liquids are salts that are liquid at low temperatures and are known for their unique properties, including high thermal stability and tunable solvency. By reacting the bromopropyl group with a suitable nucleophile, a wide range of pyrazolium-based ionic liquids can be prepared. The properties of these ionic liquids can be modulated by the choice of the anion and the substituents on the pyrazole ring, making them suitable for applications as environmentally friendly solvents and catalysts in chemical reactions. nih.gov

Role in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are essential tools in chemical biology for understanding and visualizing biological processes in living systems. The development of these probes often requires a modular scaffold that can be readily functionalized with different components, such as a fluorophore, a reactive group for target binding, and a moiety to control solubility and cell permeability. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov

This compound is a valuable precursor for creating such molecular probes. The reactive bromopropyl group allows for the covalent attachment of the pyrazole scaffold to other functional units. For instance, it can be reacted with an amine- or thiol-containing fluorophore to create a fluorescent probe. The pyrazole ring itself can act as a recognition element for specific biological targets, such as enzymes or receptors.

Recent research has highlighted the importance of pyrazole derivatives in the development of fluorescent probes for bioimaging applications. nih.gov The synthetic versatility of the pyrazole scaffold allows for the fine-tuning of its photophysical properties. The bromopropyl group on this compound provides a straightforward method for incorporating the pyrazole core into a larger probe molecule without altering the electronic properties of the pyrazole ring itself, which are crucial for its fluorescent behavior.

Moreover, the pyrazole moiety can be a key component in the design of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). The synthesis of such probes often involves the introduction of a radiolabel, and the bromopropyl group can serve as a reactive site for the attachment of a chelating agent capable of binding a radionuclide. While direct examples utilizing this compound for this purpose are still emerging, the fundamental reactivity of the molecule makes it a highly promising candidate for the future development of novel chemical probes.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification and confirmation of the synthesized compound.

In the ¹H NMR spectrum of pyrazole derivatives, the chemical shifts of the protons on the pyrazole ring are characteristic. For instance, in N-unsubstituted pyrazoles, the NH proton gives a specific signal, while the protons at positions 3, 4, and 5 of the ring resonate at distinct chemical shifts. The substitution on the pyrazole ring, such as the attachment of a 3-bromopropyl group, will cause predictable shifts in the signals of the neighboring protons. For example, the protons of the methylene (B1212753) group (CH₂) adjacent to the pyrazole nitrogen will have a characteristic signal, as will the other methylene groups in the propyl chain. nih.govmdpi.com

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish long-range correlations between protons and carbons, further solidifying the structural assignment and confirming the point of attachment of the propyl chain to the pyrazole ring. nih.gov In cases where isomerism is possible, such as the N-alkylation of pyrazoles, NMR is crucial for distinguishing between the different isomers formed. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyrazole H-3~7.5~135
Pyrazole H-4~6.3~105
Pyrazole H-5~7.5~129
N-CH₂-~4.2~50
-CH₂-CH₂Br~2.3~30
-CH₂Br~3.5~33

Note: These are approximate values and can vary depending on the solvent and other substituents on the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For "1-(3-bromopropyl)-1H-pyrazole hydrobromide," HRMS provides an accurate mass measurement, confirming the presence of bromine atoms due to their characteristic isotopic pattern. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of the bond between the propyl chain and the pyrazole ring, as well as the loss of the bromine atom, would result in characteristic fragment ions. researchgate.net The molecular ion peak ([M+H]⁺ or [M-H]⁻) will be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the protonated or deprotonated molecule. nih.gov For "this compound," the expected molecular formula is C₆H₁₀Br₂N₂. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational frequencies to be observed include:

C-H stretching: Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the propyl chain.

C=N and C=C stretching: Vibrations associated with the pyrazole ring. researchgate.net

C-N stretching: From the bond between the propyl group and the pyrazole nitrogen.

C-Br stretching: A characteristic band in the lower frequency region of the spectrum.

N-H stretching: If the pyrazole nitrogen is protonated by the hydrobromide, a broad N-H stretching band would be expected. researchgate.net

Modern FT-IR spectrometers often utilize techniques like Attenuated Total Reflection (ATR) for easy sample handling. fu-berlin.de The comparison of experimental vibrational spectra with those calculated using theoretical methods like Density Functional Theory (DFT) can provide a more detailed assignment of the observed bands. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretching (of hydrobromide salt)3200-2500 (broad)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (pyrazole ring)1600-1500
C=C stretching (pyrazole ring)1500-1400
C-Br stretching700-500

X-ray Diffraction (XRD) Analysis for Solid-State Structural Characterization of Pyrazole Derivatives and their Complexes

The crystal structure would confirm the position of the bromopropyl group on the pyrazole ring and provide insights into the planarity of the pyrazole ring and the orientation of the substituent. acs.orgacs.org In the absence of single crystals suitable for XRD, powder XRD can be used to characterize the crystalline nature of the material. rsc.org

UV-Vis Spectroscopy and Fluorescence Studies for Electronic Structure and Complexation Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the ultraviolet region. researchgate.net The UV-Vis spectrum of "this compound" would show absorption maxima corresponding to π → π* transitions within the pyrazole ring. researchgate.net The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used.

Fluorescence spectroscopy can be used to study the emission properties of pyrazole derivatives. Many pyrazole-containing compounds are known to be fluorescent, and their emission characteristics are often dependent on their chemical environment. nih.govresearchgate.net While not all pyrazole derivatives are fluorescent, studying the fluorescence properties of "this compound" could provide insights into its electronic structure and potential for use in applications such as fluorescent probes, especially upon complexation with metal ions. dntb.gov.uaresearchgate.net The formation of complexes can lead to changes in the absorption and emission spectra, which can be used to study the complexation process. acs.org

Computational and Theoretical Investigations of 1 3 Bromopropyl 1h Pyrazole Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Aromaticity

No specific studies employing quantum chemical calculations to determine the electronic structure or to quantify the aromaticity of 1-(3-bromopropyl)-1H-pyrazole hydrobromide have been identified. Such calculations would typically provide insights into the molecule's orbital energies, electron density distribution, and the degree of aromatic character of the pyrazole (B372694) ring, which influences its stability and reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

There is no available research that uses Density Functional Theory (DFT) to investigate the reaction mechanisms involving this compound. DFT is a common method to map out the energy profiles of chemical reactions, identify transition states, and understand the step-by-step processes of bond formation and breakage. For instance, DFT studies on similar molecules have been used to explore cycloaddition reactions and the formation of pyrazole rings. mdpi.com However, no such specific analyses for the title compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound to analyze its conformational landscape and intermolecular interactions are not present in the current body of scientific literature. MD simulations are valuable for understanding how molecules like this one might flex and orient themselves, and how they interact with surrounding molecules or ions, such as the hydrobromide counter-ion. While MD simulations have been applied to other pyrazole-containing systems, often in the context of biological macromolecules or complex materials, the specific dynamics of this compound remain unstudied in this manner. nih.govnih.gov

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

No theoretical studies have been published that predict the reactivity and selectivity of this compound in novel chemical transformations. Such predictive studies are crucial for designing new synthetic routes and understanding how the interplay of the pyrazole ring, the bromopropyl chain, and the hydrobromide salt form will influence reaction outcomes. The reactivity of pyrazoles can be complex, influenced by tautomerism and the electronic nature of their substituents. nih.gov

Theoretical Insights into Metal-Ligand Binding in Pyrazole-Based Coordination Complexes

While the coordination chemistry of pyrazole-based ligands is a broad and active area of research, with many theoretical studies on their metal complexes, there is no specific research focusing on the theoretical insights into metal-ligand binding for complexes derived from 1-(3-bromopropyl)-1H-pyrazole. uni-goettingen.de Theoretical studies in this area typically investigate the nature of the metal-ligand bond, the stability of the resulting complexes, and their electronic and magnetic properties, which are crucial for applications in catalysis and materials science. uni-goettingen.demdpi.com The potential of 1-(3-bromopropyl)-1H-pyrazole as a ligand in coordination chemistry remains theoretically unexplored in published literature.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(3-bromopropyl)-1H-pyrazole hydrobromide?

Methodological Answer: The synthesis typically involves alkylation of pyrazole with 1,3-dibromopropane under nucleophilic substitution conditions. Key variables include:

  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity due to their ability to stabilize transition states .
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
  • Stoichiometry : A 1:1.2 molar ratio of pyrazole to 1,3-dibromopropane minimizes unreacted starting material .
  • Workup : Precipitation or recrystallization in ethanol/water mixtures yields the hydrobromide salt with >90% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with reference data (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; bromopropyl chain protons at δ 3.4–3.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+ expected at m/z 269.97 for C7_7H10_{10}Br2_2N2_2) .
  • Elemental Analysis : Validate Br content (theoretical: ~59.3%) via combustion analysis .

Q. What purification techniques are effective for isolating high-purity this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate unreacted pyrazole or brominated byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol, then slowly cool to 4°C to precipitate pure crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How does the bromopropyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromopropyl group acts as a flexible alkylating agent due to its:

  • Steric Accessibility : The three-carbon chain allows nucleophiles (e.g., amines, azides) to attack the terminal bromide with minimal steric hindrance .
  • Leaving Group Efficiency : Bromide’s moderate leaving ability balances reactivity and stability, enabling controlled substitution under mild conditions (e.g., NaI in acetone for iodide exchange) .
  • Comparative Reactivity : Unlike chloropropyl analogs, bromopropyl derivatives exhibit faster substitution rates (e.g., 2–3x faster in azide reactions) due to weaker C-Br bonds .

Q. What strategies resolve contradictory biological activity data in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions or target specificity. Mitigate via:

  • Kinetic Assays : Measure IC50_{50} values under varying pH (6.5–8.0) and ionic strength to identify optimal inhibition conditions .
  • Structural Modifications : Introduce substituents (e.g., methyl groups at pyrazole C-4) to enhance binding affinity and reduce off-target effects .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental results .

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For 1-(3-bromopropyl)-1H-pyrazole, the C-3 position of pyrazole is most reactive due to electron-withdrawing effects of the bromopropyl chain .
  • Reaction Pathway Modeling : Simulate transition states (e.g., Gaussian 09) for substitution reactions to predict activation energies and regioselectivity .
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction outcomes (e.g., DMSO vs. THF) .

Data-Driven Research Considerations

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 1-benzyl-3-bromo-1H-pyrazole δ 7.2–7.5 ppm for aromatic protons) .
  • Standardization : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (e.g., TMS) to ensure consistency .
  • Collaborative Databases : Reference PubChem or ECHA entries (e.g., CID 97053225) for validated spectral data .

Q. What are the implications of varying reaction yields in scaled-up syntheses?

Methodological Answer: Scale-up challenges include:

  • Heat Transfer : Use jacketed reactors to maintain temperature uniformity (critical for exothermic alkylation steps) .
  • Byproduct Formation : Monitor via inline FTIR to detect intermediates (e.g., elimination products like alkenes) .
  • Yield Optimization : Adjust stoichiometry (e.g., excess 1,3-dibromopropane) and employ flow chemistry for improved mixing .

Tables of Key Data

Q. Table 1: Comparative Reactivity of Halopropyl-Pyrazole Derivatives

CompoundSubstitution Rate (k, s1^{-1})Preferred SolventReference
1-(3-Bromopropyl)-1H-pyrazole1.2 × 103^{-3}DMF
1-(3-Chloropropyl)-1H-pyrazole4.5 × 104^{-4}Acetonitrile
1-(3-Iodopropyl)-1H-pyrazole2.8 × 103^{-3}THF

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference Compound ComparisonSource
1^1H NMRδ 3.4–3.8 (BrCH2_2CH2_2CH2_2)1-benzyl-3-bromo-1H-pyrazole
13^13C NMRδ 122.5 (pyrazole C-3)4-Bromo-5-methyl-1H-pyrazole
HRMS (ESI)[M+H]+^+ 269.97PubChem CID 97053225

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.